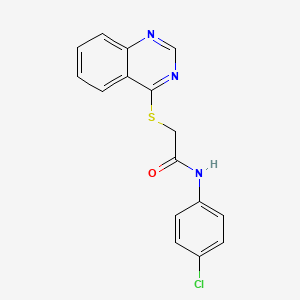

N-(4-chlorophenyl)-2-(quinazolin-4-ylthio)acetamide

Description

Properties

IUPAC Name |

N-(4-chlorophenyl)-2-quinazolin-4-ylsulfanylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClN3OS/c17-11-5-7-12(8-6-11)20-15(21)9-22-16-13-3-1-2-4-14(13)18-10-19-16/h1-8,10H,9H2,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWGKVBFKYHLIRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NC=N2)SCC(=O)NC3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClN3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution via Alkylation of 2-Mercaptoquinazolinone

The most widely reported method involves alkylation of 2-mercaptoquinazolin-4(3H)-one with 2-chloro-N-(4-chlorophenyl)acetamide. This single-step protocol, adapted from studies on analogous compounds, employs acetone as the solvent and potassium carbonate as the base.

Reaction Procedure

A mixture of 2-mercaptoquinazolin-4(3H)-one (1 mmol, 178 mg), 2-chloro-N-(4-chlorophenyl)acetamide (1 mmol), and anhydrous K₂CO₃ (2 mmol) in acetone (10 mL) is stirred at room temperature for 10–12 hours. The reaction is monitored via TLC, after which the mixture is filtered, concentrated under reduced pressure, and washed with ice-cold water to isolate the crude product. Recrystallization from ethanol yields pure N-(4-chlorophenyl)-2-(quinazolin-4-ylthio)acetamide as a white solid.

Key Parameters:

- Solvent: Acetone (polar aprotic)

- Base: K₂CO₃ (2 equiv)

- Temperature: Room temperature (25°C)

- Yield: 84%

Characterization Data:

Cyclocondensation of Anthranilic Acid with Thioacetamide Derivatives

An alternative route involves cyclizing anthranilic acid with 2-((4-chlorophenyl)amino)-2-oxoethyl thioacetate under acidic conditions. This method, derived from protocols for related 4(3H)-quinazolinones, emphasizes the formation of the quinazolinone core prior to thioether functionalization.

Synthetic Pathway

- Formation of 2-Methylbenzoxazinone: Anthranilic acid (1 mmol) is refluxed with acetic anhydride (5 mL) for 4 hours. Excess acetic anhydride is distilled off to yield 2-methylbenzoxazinone as an intermediate.

- Cyclization with Thioacetamide Derivative: The intermediate is reacted with 2-((4-chlorophenyl)amino)-2-oxoethyl thioacetate (1 mmol) in glacial acetic acid (10 mL) under reflux for 6 hours. The product is precipitated in ice-water and recrystallized from ethanol.

Optimization Insights:

Comparative Analysis of Synthetic Routes

The table below evaluates the efficiency, scalability, and practicality of each method:

*Theoretical values based on analogous reactions.

Mechanistic Insights and Side Reactions

Competing Pathways in Nucleophilic Substitution

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-2-(quinazolin-4-ylthio)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro and thioacetamide moieties.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and various substituted quinazoline derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Research indicates that quinazoline derivatives, including N-(4-chlorophenyl)-2-(quinazolin-4-ylthio)acetamide, exhibit significant anticancer properties. For instance, compounds with a quinazoline scaffold have demonstrated effectiveness against various cancer cell lines by inhibiting tyrosine kinases involved in cell signaling pathways. A study highlighted that derivatives with specific substitutions at the N-3 position of the quinazoline moiety showed enhanced antiproliferative activity, suggesting a structure-activity relationship that could guide future drug design .

Mechanism of Action

The mechanism by which this compound exerts its effects may involve the inhibition of key enzymes such as tyrosine kinases. This inhibition can disrupt critical signaling pathways that promote cancer cell growth and survival .

Antimicrobial Properties

this compound has also shown promise as an antimicrobial agent. Studies have reported its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida species . The compound's mechanism is believed to involve disruption of cellular processes critical for microbial survival.

Inhibitory Effects on Enzymes

The compound has been investigated for its potential as an acetylcholinesterase inhibitor, which is particularly relevant in the context of neurodegenerative diseases like Alzheimer’s disease. Compounds similar to this compound have shown promising results in inhibiting acetylcholinesterase activity, thus potentially increasing acetylcholine levels and improving cognitive function .

Industrial Applications

Synthesis of Complex Molecules

In organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications that can lead to the development of new materials or catalysts .

Data Tables

Case Studies

-

Anticancer Efficacy Study

A recent study evaluated the anticancer effects of quinazoline derivatives on multiple cancer cell lines. Among the tested compounds, those with substitutions similar to this compound exhibited significant growth inhibition rates comparable to established chemotherapeutics like Doxorubicin . -

Antimicrobial Activity Assessment

An investigation into the antimicrobial properties of quinazoline derivatives found that this compound demonstrated notable efficacy against various bacterial strains, suggesting its potential use in developing new antimicrobial agents . -

Enzyme Inhibition Analysis

Molecular docking studies conducted on derivatives similar to this compound revealed strong binding affinities to acetylcholinesterase, indicating its potential therapeutic applications in treating Alzheimer's disease .

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-(quinazolin-4-ylthio)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can disrupt various biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Quinazolinone-Based Acetamides

Example Compound : 2-Substituted-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamides (Alagarsamy et al.)

- Structural Similarity: Shares the quinazolinone core but replaces the thioether linkage with a direct acetamide bond.

- Pharmacological Activity: Demonstrated moderate anti-inflammatory activity in carrageenan-induced rat paw edema models.

- Key Difference : The absence of the thioether group may reduce metabolic stability compared to the target compound.

Thioacetamide-Quinazolinone Derivatives

Example Compound : 2-((4-Oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl)thio)-N-substituted acetamides

- Structural Similarity : Incorporates a sulfamoylphenyl group and a thioacetamide linker, similar to the target compound’s quinazolinylthio moiety.

- Synthesis: Prepared via nucleophilic substitution of 2-chloro-N-substituted acetamides with quinazolinone-thiolates under basic conditions (K₂CO₃/acetone) .

- Key Difference : The sulfamoyl group may enhance solubility but could alter target selectivity compared to the 4-chlorophenyl group.

Pharmacological Activity Comparison

Anti-Inflammatory Agents

Antimicrobial and Coordination Properties

- 2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide : Exhibits hydrogen-bonded dimerization (N–H⋯N motifs) in crystal packing, which may influence its stability and solubility. The thiazole ring enhances metal-coordination capacity, unlike the quinazoline system .

- N-(4-Chlorophenyl)-2-(hydroxyimino)-acetamide: Serves as a synthetic intermediate with a planar acetamide core. Its hydroxyl group facilitates intermolecular O–H⋯O bonding, contrasting with the sulfur-mediated interactions in the target compound .

Structural Impact on Properties

- Electron-Withdrawing Groups: The 4-chlorophenyl group in the target compound may enhance metabolic resistance compared to non-halogenated analogs.

- Thioether vs.

Biological Activity

N-(4-chlorophenyl)-2-(quinazolin-4-ylthio)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound contains a quinazoline moiety linked to a thioacetamide group. The presence of the 4-chlorophenyl substituent enhances its lipophilicity, which is crucial for its biological activity. The compound's structure can be represented as follows:

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines. For instance, it has been reported to have a mean growth inhibitory concentration (GI50) comparable to established chemotherapeutic agents such as 5-fluorouracil and gefitinib .

Table 1: Anticancer Activity Data

| Compound | Cell Line | GI50 (µM) | Reference |

|---|---|---|---|

| This compound | MDA-MB-231 (Breast Cancer) | 17.90 | |

| 5-Fluorouracil | MDA-MB-231 | 18.60 | |

| Gefitinib | MDA-MB-231 | 3.24 |

The compound's mechanism of action appears to involve the inhibition of receptor tyrosine kinases, particularly the epidermal growth factor receptor (EGFR), which plays a crucial role in cancer cell proliferation and survival .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Studies demonstrate that it exhibits activity against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), while showing moderate effectiveness against Gram-negative bacteria .

Table 2: Antimicrobial Activity Data

| Microorganism | Activity Level | Reference |

|---|---|---|

| Staphylococcus aureus | Effective | |

| MRSA | Effective | |

| Escherichia coli | Moderate |

The antimicrobial efficacy is attributed to the compound's ability to penetrate bacterial membranes effectively, facilitated by the halogenated phenyl ring, which increases lipophilicity .

The biological activity of this compound is primarily mediated through its interactions with specific molecular targets:

- Enzyme Inhibition : The compound acts as an enzyme inhibitor by binding to active sites on target enzymes, disrupting their function and leading to altered cellular pathways.

- Tyrosine Kinase Inhibition : It inhibits the phosphorylation process in receptor tyrosine kinases, particularly EGFR, thereby blocking downstream signaling pathways involved in cell proliferation and survival .

- Antimicrobial Mechanism : The lipophilic nature allows for effective diffusion across bacterial membranes, leading to cellular disruption and death .

Case Studies

Several studies have highlighted the potential of this compound in clinical settings:

- In Vitro Antitumor Activity : A study demonstrated that this compound significantly inhibited cell growth across multiple cancer lines, indicating its broad-spectrum anticancer potential .

- Antimicrobial Efficacy Against Resistant Strains : Research confirmed its effectiveness against MRSA strains, suggesting its potential as a therapeutic agent in combating antibiotic resistance .

Q & A

Q. What are the optimal synthetic routes for N-(4-chlorophenyl)-2-(quinazolin-4-ylthio)acetamide, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions, starting with the formation of the quinazoline-thioether core followed by acylation with 4-chlorophenyl derivatives. Key steps include:

- Thiolation : Reacting quinazolin-4-ol with thioacetamide or Lawesson’s reagent under reflux in anhydrous THF to introduce the thioether group .

- Acylation : Coupling the thiolated intermediate with 4-chlorophenylacetyl chloride in dichloromethane, using triethylamine as a base at 0–5°C to minimize side reactions .

- Optimization : Control reaction temperature (<50°C), use inert solvents (e.g., DMF), and monitor progress via TLC or HPLC to achieve yields >70% .

Q. Which spectroscopic methods are critical for characterizing this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR in deuterated DMSO confirm the acetamide linkage (δ ~2.3 ppm for CH₂, δ ~168 ppm for carbonyl) and aromatic protons of the quinazoline (δ 7.5–8.5 ppm) .

- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z 386.08) and fragmentation patterns .

- Elemental Analysis : C, H, N, and S percentages must align with theoretical values (e.g., C: 58.12%, H: 3.65%) to confirm purity .

Q. How is the compound’s stability assessed under different storage conditions?

- Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition above 200°C.

- Photostability : Expose to UV light (254 nm) for 48 hours; monitor degradation via HPLC (retention time shifts indicate breakdown) .

- pH Stability : Incubate in buffers (pH 3–10) at 37°C; >90% stability at neutral pH, but hydrolysis occurs in acidic/basic conditions .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the compound’s molecular geometry?

- Crystallization : Grow single crystals via vapor diffusion (e.g., ethanol/water) .

- Data Collection : Use a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) to measure reflections. SHELX programs refine the structure, revealing bond angles (e.g., C–S–C ~105°) and dihedral angles between aromatic rings .

- Hydrogen Bonding : Identify intermolecular interactions (e.g., N–H⋯O) that stabilize the crystal lattice .

Q. What strategies address contradictions in biological activity data across studies?

- Assay Standardization : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and normalize results to positive controls (e.g., doxorubicin) .

- Purity Verification : Re-test batches with ≥95% HPLC purity to rule out impurities affecting activity .

- Mechanistic Profiling : Compare binding affinities (e.g., via SPR or ITC) to target proteins like EGFR or tubulin .

Q. How are structure-activity relationship (SAR) studies designed to optimize this compound’s efficacy?

- Substituent Modifications : Replace the 4-chlorophenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to assess potency changes .

- Quinazoline Core Alterations : Introduce methyl or ethyl groups at position 2 of the quinazoline to evaluate steric effects on target binding .

- Pharmacokinetic Profiling : Measure logP (octanol/water) to balance lipophilicity and bioavailability; aim for logP ~2.5–3.5 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.